![molecular formula C18H20N2O2 B2518104 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole CAS No. 714260-97-6](/img/structure/B2518104.png)

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

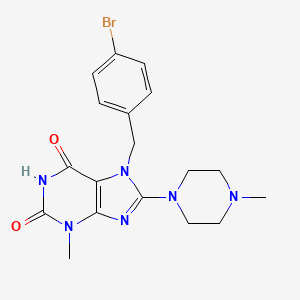

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Environmental Phenol Detection

The development of sensitive methods for measuring environmental phenols, including parabens and triclosan, in human milk demonstrates the analytical capabilities of advanced liquid chromatography-tandem mass spectrometry systems. This technique, characterized by its peak focusing feature, highlights the relevance of such chemical compounds in assessing human exposure, especially in breastfed infants, underlining the importance of analytical chemistry in environmental health studies (Ye et al., 2008).

Antiprotozoal Activity

Research into 1-methylbenzimidazole derivatives, including compounds structurally related to 1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole, showcases their potential in combating protozoal infections. Notably, certain derivatives have shown higher activity than metronidazole against Giardia intestinalis and Trichomonas vaginalis, highlighting their therapeutic promise against these parasites (Valdez-Padilla et al., 2009).

Chemotherapeutic Agents

The synthesis of new chemical entities using 3-methoxyphenol as a starting substance for creating hydrazide and oxadiazole derivatives indicates a method for discovering chemotherapeutic agents. These compounds have been evaluated for their antimicrobial activity and antiproliferative activity against human tumor cell lines, illustrating the intersection of synthetic chemistry and pharmacology in the search for new cancer treatments (Kaya et al., 2017).

Antimicrobial Activity

The study of non-halogenated phenolic compounds, including those related to 1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole, highlights their long history as antiseptics. Recent research underscores their significance in controlling microbial growth in food, pointing to the ongoing relevance of these compounds in food safety and preservation (Davidson & Brandén, 1981).

Wirkmechanismus

Target of Action

The primary target of 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole is the peroxisome proliferator-activated receptor (PPAR)-α . PPAR-α is a transcription factor belonging to the nuclear receptor superfamily, predominantly expressed in the liver, and serves as a molecular target for hypolipidaemic fibrate drugs .

Mode of Action

this compound acts by binding to PPAR-α and regulating the expression of target genes that modulate lipid metabolism . This interaction results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .

Biochemical Pathways

The compound’s interaction with PPAR-α affects several biochemical pathways. By regulating the expression of target genes, it modulates carbohydrate and lipid metabolism . This regulation leads to a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .

Pharmacokinetics

It is known that the compound is administered orally . The recommended dosage of oral pemafibrate is 0.1 mg twice daily, which can be adjusted according to age and symptoms to a maximum dosage of 0.2 mg twice daily .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels . These changes can contribute to the treatment of conditions such as hyperlipidaemia .

Eigenschaften

IUPAC Name |

1-[3-(2-methoxyphenoxy)propyl]-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14-19-15-8-3-4-9-16(15)20(14)12-7-13-22-18-11-6-5-10-17(18)21-2/h3-6,8-11H,7,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTETUORDJUONMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)

![6-Isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2518022.png)

![N-(2-chloro-4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2518026.png)

![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)

![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)

![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)

![(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2518035.png)

![8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2518036.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)